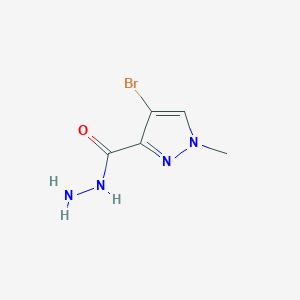

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINYGSMERXPQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200645 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-08-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide"

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Authored by a Senior Application Scientist

Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the core chemical scaffold with established analytical methodologies for carbohydrazide derivatives. It offers a robust framework for understanding and experimentally determining the key parameters of this compound, crucial for its application in medicinal chemistry and materials science. The guide details experimental protocols, explains the rationale behind procedural choices, and provides a foundation for further investigation.

Introduction: The Significance of Pyrazole-Carbohydrazide Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these molecules. Carbohydrazides and their derivatives are known to act as important intermediates in the synthesis of various heterocyclic compounds and have shown diverse biological activities themselves[2][3].

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide combines these two important pharmacophores. The bromo-substituted, N-methylated pyrazole core provides a synthetically versatile scaffold, allowing for further functionalization, a key aspect in the development of targeted therapeutics[4]. This guide will delve into the essential physicochemical properties that govern the behavior of this molecule, from its solid-state characteristics to its solution behavior, providing a critical knowledge base for its application.

Molecular Structure and Core Scaffold Analysis

The foundational structure of the target compound is the 4-Bromo-1-methyl-1H-pyrazole ring. Understanding its properties is paramount to predicting the behavior of the final carbohydrazide derivative.

Chemical Identity of the Core Scaffold

-

IUPAC Name: 4-bromo-1-methyl-1H-pyrazole[5]

-

CAS Number: 15803-02-8[5]

-

Molecular Formula: C₄H₅BrN₂[5]

-

Molecular Weight: 161.00 g/mol [5]

Physicochemical Data of the Core Scaffold

A summary of the known experimental data for the 4-Bromo-1-methyl-1H-pyrazole core is presented in Table 1. This data provides a baseline for understanding the contribution of the scaffold to the overall properties of the carbohydrazide derivative.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 185-188 °C (at 760 mmHg) | |

| Density | 1.558 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.531 | |

| Flash Point | 93.3 °C | |

| Solubility | Poorly soluble in water; soluble in ethyl acetate, dichloromethane, DMSO, and DMF. | [6] |

Predicted Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

While direct experimental data for the title compound is scarce, we can infer its key properties based on the known data of its core scaffold and the general characteristics of related pyrazole-carbohydrazide derivatives found in the literature. The addition of the carbohydrazide group (-CONHNH₂) is expected to significantly alter the physical state and polarity of the molecule compared to its liquid pyrazole precursor.

Predicted Properties

| Property | Predicted Value/State | Rationale |

| Appearance | White to off-white crystalline solid | Carboxylic acid derivatives, including hydrazides, of similar heterocyclic compounds are typically solids at room temperature due to increased molecular weight and potential for hydrogen bonding[7]. |

| Molecular Formula | C₅H₇BrN₄O | Based on the addition of a carbohydrazide moiety to the pyrazole core. |

| Molecular Weight | 219.04 g/mol | Calculated from the molecular formula[8]. |

| Melting Point | Expected to be significantly higher than room temperature. | Similar pyrazole carbohydrazide derivatives reported in the literature have melting points in the range of 150-280°C, indicating strong intermolecular forces in the solid state[3]. |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol). Limited solubility in water and non-polar solvents. | The carbohydrazide group introduces polar character and hydrogen bonding capabilities, enhancing solubility in polar solvents. |

| pKa | The molecule will have both acidic (N-H of hydrazide) and basic (pyrazole nitrogens, -NH₂) sites. The exact pKa values would require experimental determination. | The pyrazole ring is weakly basic, while the hydrazide moiety has both weakly acidic and basic properties. |

Experimental Determination of Physicochemical Properties

To rigorously characterize 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide, a series of standard analytical experiments are required. The following section outlines the methodologies for these key determinations.

Synthesis and Purification

The synthesis of pyrazole carbohydrazides typically involves the reaction of a corresponding pyrazole carboxylic acid ester with hydrazine hydrate in a suitable solvent like ethanol[3][9].

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for the target compound.

Melting Point Determination

Principle: The melting point is a fundamental property indicating the purity of a crystalline solid. A sharp melting range suggests high purity.

Protocol:

-

A small, dry sample of the crystalline product is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility Assessment

Principle: Determining the solubility profile in various solvents is crucial for formulation, reaction chemistry, and purification.

Protocol:

-

To a series of vials, add a fixed amount of the compound (e.g., 10 mg).

-

Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone, hexane) to each vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for dissolution. If dissolved, add more solute until saturation is reached. If not, add more solvent incrementally.

-

Classify solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and environment of protons. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and signals for the -NH and -NH₂ protons of the hydrazide group.

-

¹³C NMR: Will identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the pyrazole ring.

4.4.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Peaks:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amide & amine) | 3200-3400 |

| C=O stretch (amide I) | ~1650-1680 |

| N-H bend (amide II) | ~1600-1640 |

| C-N stretch | 1300-1400 |

| C-Br stretch | 500-600 |

4.4.3. Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Expected Result: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (219.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Chromatographic Analysis (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.

Protocol:

-

Develop a suitable reversed-phase HPLC method (e.g., C18 column).

-

The mobile phase could be a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Dissolve the sample in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system.

-

Monitor the elution profile using a UV detector (a wavelength scan should be performed to determine the optimal monitoring wavelength).

-

Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

Caption: Standard workflow for HPLC purity determination.

Safety and Handling

Based on the hazard information for the 4-Bromo-1-methyl-1H-pyrazole core, the carbohydrazide derivative should be handled with care.

-

Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation[5].

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest for medicinal chemistry due to its combination of a versatile pyrazole scaffold and a biologically active carbohydrazide moiety. While comprehensive experimental data is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging data from its core structure and related analogues, we have outlined the predicted properties and detailed the necessary experimental protocols for their empirical determination. The methodologies described herein represent a self-validating system for the rigorous physicochemical analysis of this and similar novel compounds, ensuring data integrity and reproducibility in research and development settings.

References

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

-

Chemistry Reviews Letters. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 5. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 7. caming.com [caming.com]

- 8. 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities, making it a privileged scaffold in drug discovery. This guide focuses on a specific, yet highly significant derivative: 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide. This compound combines the reactive potential of a brominated pyrazole with the versatile carbohydrazide moiety, positioning it as a key intermediate for the synthesis of novel therapeutic agents.

While a dedicated CAS Registry Number for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is not readily found in common chemical databases as of the time of this writing, its hydrochloride salt has been cataloged, albeit without a specific CAS number assigned.[2] This guide will, therefore, provide a comprehensive overview of its synthesis, predicted properties, and potential applications based on established chemical principles and the known activities of structurally related compounds.

Physicochemical Properties and Structural Elucidation

As a discrete CAS number is not available, experimentally verified physicochemical data for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is limited. However, we can extrapolate its key properties based on its constituent functional groups and related known compounds.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₅H₇BrN₄O | Based on its chemical structure. |

| Molecular Weight | 219.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Based on analogous pyrazole carbohydrazides. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of similar heterocyclic compounds. |

| Stability | Stable under normal laboratory conditions. Should be stored away from strong oxidizing agents. | General stability of pyrazole derivatives. |

Spectroscopic data for the direct confirmation of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide would be essential for any researcher synthesizing this compound. Based on analogous structures, the following spectral characteristics can be anticipated:

-

¹H NMR: Resonances corresponding to the N-methyl group, the pyrazole ring proton, and the hydrazide protons (NH and NH₂).

-

¹³C NMR: Signals for the five carbon atoms of the pyrazole ring and the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C=N stretching of the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reaction Mechanisms

The most logical and established route to 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is through the hydrazinolysis of its corresponding ester precursor, Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Precursor Synthesis: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

The synthesis of the ester precursor can be achieved via bromination and subsequent methylation of a suitable pyrazole starting material. A general approach involves the cyclocondensation of a β-ketoester with a hydrazine to form the pyrazole ring, which can then be functionalized.

Hydrazinolysis to Form the Carbohydrazide

The conversion of the methyl ester to the carbohydrazide is a standard and efficient reaction, typically involving the treatment of the ester with hydrazine hydrate in an alcoholic solvent.

Caption: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

-

Dissolution: Dissolve Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable alcohol, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.

Applications in Drug Discovery and Organic Synthesis

The title compound is a versatile intermediate with significant potential in medicinal chemistry and organic synthesis.

Role as a Synthetic Building Block

The carbohydrazide moiety is a key functional group for the synthesis of a wide array of heterocyclic systems, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, through condensation reactions with various electrophiles. Furthermore, the bromine atom on the pyrazole ring is amenable to various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position.[3]

Sources

"literature review of 4-bromopyrazole synthesis and reactions"

An In-Depth Technical Guide to the Synthesis and Reactions of 4-Bromopyrazole

Introduction: The Strategic Importance of 4-Bromopyrazole

In the landscape of heterocyclic chemistry, 4-bromopyrazole (CAS 2075-45-8) emerges as a cornerstone intermediate, prized for its versatility and strategic role in the synthesis of complex molecules.[1] This five-membered heterocyclic compound, featuring a bromine atom at the C4 position, serves as a pivotal building block in the development of a wide array of pharmaceuticals and agrochemicals.[1][2] Its pyrazole core is a prevalent scaffold in numerous biologically active compounds, including those with anti-inflammatory, anti-cancer, and neurological applications.[1]

The reactivity of 4-bromopyrazole is dictated by the electronic nature of the pyrazole ring and the presence of the bromine atom. The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, making it susceptible to electrophilic attack, preferentially at the C4 position.[3] The bromine atom at this position then acts as a versatile synthetic handle, enabling a multitude of transition metal-catalyzed cross-coupling reactions.[2] This dual functionality allows chemists to first establish the core heterocyclic structure and then elaborate it with diverse functional groups, making 4-bromopyrazole an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its synthesis and key transformations, offering field-proven insights and detailed methodologies.

PART 1: Synthesis of 4-Bromopyrazole

The preparation of 4-bromopyrazole can be broadly categorized into two primary strategies: the direct electrophilic bromination of a pre-formed pyrazole ring and the construction of the brominated pyrazole ring in a one-pot cyclization-bromination sequence.

Direct Electrophilic Bromination of Pyrazole

The most direct and common route to 4-bromopyrazole is the electrophilic substitution on the parent pyrazole. The pyrazole ring is electron-rich, and theoretical calculations, as well as extensive experimental evidence, confirm that the C4 position is the most nucleophilic and thus the most reactive towards electrophiles.[3][4][5]

Causality Behind Reagent Choices:

-

Brominating Agents: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred for its ease of handling (solid reagent) and milder reaction conditions, which can lead to higher selectivity and fewer side products.[5][6] Other reagents like N-bromosaccharin (NBSac) have also been shown to be highly effective.[2][7]

-

Solvent Systems: The choice of solvent can influence the reaction rate and outcome. Reactions can be performed in various organic solvents or even in water.[6] Solvent-free conditions have also been developed as an environmentally friendly alternative.[2]

Workflow for Synthesis Strategies

Caption: Key strategies for the synthesis of 4-bromopyrazole.

Experimental Protocol: Synthesis of 4-Bromopyrazole via Direct Bromination [6]

-

Materials: 1H-pyrazole (10 g, 147 mmol), N-bromosuccinimide (NBS, 26.1 g, 147 mmol), Water (150 mL), Ethyl acetate (EtOAc), Sodium carbonate (Na₂CO₃) solution, Saturated saline solution, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Suspend 1H-pyrazole (1.0 eq) in water in a round-bottom flask at room temperature.

-

Add N-bromosuccinimide (1.0 eq) to the suspension in one portion. The mixture will immediately turn milky white.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

One-Pot Cyclization and Bromination

An elegant and efficient alternative involves the condensation of 1,3-diketones with hydrazines, followed by an in-situ bromination step.[2][7] This approach is particularly valuable for producing substituted 4-bromopyrazoles in a single operational sequence, avoiding the isolation of intermediates.

Causality Behind Experimental Choices:

-

Catalyst: The initial cyclocondensation is often acid-catalyzed. Silica-supported sulfuric acid is an effective heterogeneous catalyst that simplifies workup, as it can be easily filtered off.[2][7]

-

Conditions: Performing the reaction under solvent-free conditions can accelerate the reaction rate and reduce environmental impact.[2][7]

Electrochemical Synthesis

Modern electrochemical methods provide a green and efficient route for bromination. This technique involves the galvanostatic electrolysis of a sodium bromide solution containing the pyrazole substrate.[8] The bromide ions are oxidized at the platinum anode to generate the brominating species in-situ, offering high yields without the need for stoichiometric chemical brominating agents.[8]

Table 1: Comparison of Synthetic Methods for 4-Bromopyrazoles

| Method | Brominating Agent | Catalyst/Conditions | Advantages | Disadvantages | Reference(s) |

| Direct Bromination | N-Bromosuccinimide (NBS) | Water, Room Temp. | Simple, high yield, mild conditions. | Requires pre-formed pyrazole. | [6] |

| One-Pot Synthesis | N-Bromosaccharin | H₂SO₄/SiO₂, Solvent-free | High efficiency, builds complexity. | May produce regioisomers with unsymmetrical diketones. | [2][7] |

| Electrosynthesis | NaBr (in-situ Br₂) | Pt anode, Galvanostatic | Green, avoids hazardous reagents. | Requires specialized equipment. | [8] |

PART 2: Key Reactions of 4-Bromopyrazole

The bromine atom at the C4 position makes 4-bromopyrazole an exceptionally useful substrate for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and N-functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromopyrazole is an excellent coupling partner in reactions that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry.[1][2] While 4-iodopyrazole can be more reactive, 4-bromopyrazole often provides a good balance of reactivity and stability, sometimes leading to higher yields and fewer side reactions like dehalogenation.[9]

Catalytic Cycle for Cross-Coupling Reactions

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling 4-bromopyrazole with boronic acids or their esters.[10][11] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Causality Behind Protocol Choices:

-

Catalyst/Ligand: Palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[10][11]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative [13]

-

Materials: 7-Bromo-1H-indazol-4-yl derivative (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 mixture).

-

Procedure:

-

To a microwave vial, add the 7-bromo-1H-indazole derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed dioxane/water solvent mixture.

-

Seal the vial and heat in a microwave reactor at 120 °C for 2 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the desired arylated product.

-

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 4-bromopyrazole and a terminal alkyne, yielding valuable alkynylpyrazole intermediates.[14][15]

Causality Behind Protocol Choices:

-

Dual Catalysis: This reaction uniquely employs a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.[14][16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent.[17]

Table 2: Typical Conditions for Sonogashira Coupling of 4-Bromopyrazoles [17]

| Component | Example Reagent/Condition | Purpose |

| Palladium Catalyst | Pd(OAc)₂ (3 mol%) | Main catalyst for the cross-coupling cycle. |

| Ligand | XPhos (6 mol%) | Bulky, electron-rich ligand to promote catalysis. |

| Copper Co-catalyst | CuI (not always required in modern protocols) | Activates the alkyne. |

| Base | Et₃N | Neutralizes HX byproduct, can be the solvent. |

| Solvent | MeCN or amine base | Provides reaction medium. |

| Temperature | 110 °C | To overcome activation energy, especially for less reactive substrates. |

C. Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C-N bonds, coupling 4-bromopyrazole with primary or secondary amines.[18][19] It is a cornerstone for synthesizing amine-containing pharmaceuticals.

Causality Behind Protocol Choices:

-

Ligand Selection is Critical: The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[20][21]

-

Substrate Limitations: Amines bearing β-hydrogen atoms can be problematic substrates, as they can undergo β-hydride elimination from the palladium complex, leading to low yields.[21] Using N-protected pyrazoles, such as an N-trityl group, can improve reactivity.[20]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [22]

-

Materials: 4-Bromo-1-tritylpyrazole (1.0 eq), Piperidine (2.0 eq), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), Potassium t-butoxide (tBuOK, 2.0 eq), Xylene.

-

Procedure:

-

In a microwave vial, combine 4-bromo-1-tritylpyrazole, tBuDavePhos, Pd(dba)₂, and tBuOK.

-

Add the solvent (xylene) followed by the amine (piperidine).

-

Seal the vial and heat in a microwave reactor at 160 °C for 10-30 minutes.

-

After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

N-Functionalization Reactions

The regioselective functionalization of the nitrogen atoms in the pyrazole ring is crucial for tuning the biological and physical properties of the final molecule.[23][24]

A. N-Alkylation

Introducing an alkyl group onto one of the pyrazole nitrogens is a common and critical transformation.[25][26]

-

Classical Method: This involves treating the 4-bromopyrazole with a base (e.g., K₂CO₃, NaH) to deprotonate the N-H, followed by the addition of an alkyl halide.[24]

-

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows the reaction to proceed under mild, often solvent-free, conditions with a solid base like KOH.[24]

-

Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes can be used in a cascade system to transfer alkyl groups from simple haloalkanes to a specific nitrogen atom of the pyrazole ring.[23]

The Versatility of 4-Bromopyrazole

Caption: 4-Bromopyrazole as a central hub for synthetic diversification.

Conclusion

4-Bromopyrazole stands as a testament to the power of a well-positioned functional group on a privileged heterocyclic scaffold. Its synthesis is accessible through robust and optimizable methods, including direct bromination and one-pot cyclizations. More importantly, the C-Br bond serves as a versatile linchpin for advanced chemical transformations. The widespread application of palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—allows for the precise and efficient introduction of carbon and nitrogen substituents, building molecular complexity with remarkable control. Complemented by reliable N-alkylation strategies, the reaction portfolio of 4-bromopyrazole provides chemists with a powerful toolkit for the rapid assembly of novel chemical entities for pharmaceutical and agrochemical discovery.

References

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link][2][7]

-

Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-128. Available from: [Link][8]

-

Bonacorso, H.G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. Available from: [Link][17]

-

Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4708. Available from: [Link][20][21]

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]

-

Chem Catalyst Pro. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. LinkedIn. Available from: [Link][1]

-

Brian, M. L., & Finar, I. L. (1958). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(5), 705-711. Available from: [Link][4]

-

Kumbhar, A.S., et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 9(5), 29-37. Available from: [Link][5]

-

Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available from: [Link]

-

Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available from: [Link][22]

-

Hammer, S.C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 60(11), 5554-5559. Available from: [Link][23]

-

Bakr, R.B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-529. Available from: [Link][3]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link][18]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link][14]

-

Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999. Available from: [Link][11]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link][19]

-

Aouad, M.R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6895-6905. Available from: [Link][13]

-

Ghaffari, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3393. Available from: [Link][25][26]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link][15]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link][16]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. mdpi.com [mdpi.com]

The Pyrazole-3-Carbohydrazide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Versatility of the Pyrazole-3-Carbohydrazide Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When combined with a carbohydrazide moiety at the 3-position, the resulting pyrazole-3-carbohydrazide scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities.[3] This in-depth guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole-3-carbohydrazide derivatives, offering insights for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity for therapeutic innovation. We will explore the critical role of substituent effects on the pyrazole core and the carbohydrazide side chain in modulating a range of biological outcomes, including antimicrobial, anticancer, and anti-inflammatory activities.

I. The Architectural Blueprint: Understanding the Pyrazole-3-Carbohydrazide Scaffold

The fundamental pyrazole-3-carbohydrazide structure consists of a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms, to which a carbohydrazide group (-CONHNH₂) is attached at the 3-position. The inherent chemical features of this scaffold, including its aromaticity, hydrogen bond donor and acceptor capabilities, and conformational flexibility, provide a rich foundation for structural modifications to fine-tune its pharmacological properties.

The general synthetic strategy for pyrazole-3-carbohydrazide derivatives often involves the cyclocondensation of a β-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by the conversion of an ester group at the 3-position to the corresponding carbohydrazide.[4][5] This carbohydrazide then serves as a versatile handle for further derivatization, most commonly through condensation with various aldehydes or ketones to form hydrazones.

Below is a generalized workflow for the synthesis of pyrazole-3-carbohydrazide derivatives, a common starting point for SAR studies.

Caption: Generalized synthetic workflow for pyrazole-3-carbohydrazide derivatives.

II. Decoding the Structure-Activity Relationship: A Multifaceted Analysis

The biological activity of pyrazole-3-carbohydrazides is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the carbohydrazide moiety. This section dissects the key SAR principles governing their efficacy in various therapeutic areas.

A. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Pyrazole-3-carbohydrazide derivatives have emerged as a promising class of antimicrobial agents.[4][6][7] The SAR studies in this area reveal several critical determinants of their potency.

-

Substitution on the Pyrazole Ring:

-

N1-Position: Substitution at the N1 position of the pyrazole ring with bulky aromatic groups, such as a phenyl group, is often associated with enhanced antibacterial activity.[6]

-

C5-Position: The presence of small alkyl groups, like a methyl group, at the C5-position can contribute positively to antimicrobial efficacy.[4]

-

-

The Carbohydrazide Moiety and its Derivatives:

-

The hydrazone linkage (-N=CH-) formed by the condensation of the carbohydrazide with various aromatic aldehydes is a crucial pharmacophore. The electronic properties of the substituents on the aromatic ring of the aldehyde play a pivotal role.

-

Electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring of the hydrazone moiety often lead to increased antibacterial activity.[4][7]

-

Electron-donating groups (e.g., methoxy, dimethylamino) can either enhance or diminish activity depending on the specific bacterial strain and the overall molecular context.[5]

-

Table 1: Influence of Substituents on the Antimicrobial Activity of Pyrazole-3-carbohydrazide Derivatives

| Position of Substitution | Substituent Type | General Effect on Antimicrobial Activity | Reference |

| Pyrazole N1 | Phenyl | Increased activity | [6] |

| Pyrazole C5 | Methyl | Favorable for activity | [4] |

| Hydrazone Aryl Ring | Electron-withdrawing (e.g., -Cl, -NO₂) | Generally increased activity | [4][7] |

| Hydrazone Aryl Ring | Electron-donating (e.g., -OCH₃, -N(CH₃)₂) | Variable effects | [5] |

B. Anticancer Activity: A Promising Avenue in Oncology

The pyrazole-3-carbohydrazide scaffold has been extensively investigated for its anticancer potential, with derivatives showing cytotoxicity against a range of cancer cell lines.[2][8][9][10]

-

The Role of the Indole Moiety: A significant breakthrough in this area has been the incorporation of an indole ring at the 3-position of the pyrazole. 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer).[11] Some of these compounds were found to be more potent than the standard anticancer drug 5-fluorouracil.[11]

-

Mechanism of Action: Flow cytometry analysis has revealed that some of these potent indolyl-pyrazole-carbohydrazide derivatives induce cell cycle arrest at the S phase, suggesting a mechanism that interferes with DNA synthesis.[11]

-

Substituent Effects on the Hydrazone Moiety: Similar to antimicrobial agents, the nature of the aromatic aldehyde used to form the hydrazone is critical. The presence of specific substituents can significantly impact cytotoxic potency.

Caption: Proposed mechanism of action for anticancer indolyl-pyrazole-carbohydrazides.

C. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[2] Pyrazole-3-carbohydrazides have also been explored for their potential to mitigate inflammation.[3][12]

-

Key Structural Features: The anti-inflammatory activity is often associated with the ability of these compounds to inhibit cyclooxygenase (COX) enzymes. The SAR in this area points to the importance of specific substitutions on the pyrazole and the attached side chains.

-

The presence of a furan-2-carbohydrazide moiety has been shown to yield compounds with significant anti-inflammatory activity, in some cases more potent than standard drugs like ibuprofen and indomethacin.[13][14]

III. Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this field, this section provides a standardized, step-by-step methodology for the synthesis and preliminary biological evaluation of pyrazole-3-carbohydrazide derivatives.

A. General Synthetic Procedure for N'-[(Aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides

This protocol is adapted from established synthetic routes.[4][5]

Step 1: Synthesis of the Pyrazole-3-carboxylate Intermediate

-

To a solution of a β-dicarbonyl compound (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Add a catalytic amount of a suitable acid (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the ethyl pyrazole-3-carboxylate.

Step 2: Synthesis of the Pyrazole-3-carbohydrazide Core

-

Dissolve the ethyl pyrazole-3-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to yield the pyrazole-3-carbohydrazide.

Step 3: Synthesis of the Final Hydrazone Derivatives

-

Suspend the pyrazole-3-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, and the product will precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide.

B. In Vitro Antimicrobial Screening Protocol (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Future Directions and Concluding Remarks

The pyrazole-3-carbohydrazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical interplay between different structural modifications and the resulting biological activities. Future research should focus on:

-

Multitargeting Approaches: Designing derivatives that can modulate multiple biological targets simultaneously, which could be particularly beneficial in complex diseases like cancer.[15]

-

Pharmacokinetic Optimization: Improving the drug-like properties of potent lead compounds, such as solubility and metabolic stability, to enhance their in vivo efficacy.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to rationalize their biological effects and guide further optimization.[15]

References

-

Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

SAR of pyrazole derivatives as potential antibacterial agents. ResearchGate. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. PubMed. [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]

Sources

- 1. meddocsonline.org [meddocsonline.org]

- 2. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Pyrazole Derivatives from 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide: An Application Note and Protocol Guide

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of clinically approved drugs. Its structural versatility allows for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[4][5][6][7][8] The ability to functionalize the pyrazole ring at various positions enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the synthetic pathways to novel pyrazole derivatives, commencing with the versatile building block, 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide . This starting material offers two key reactive sites for molecular elaboration: the carbohydrazide moiety at the 3-position and the bromo substituent at the 4-position. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for the synthesis of Schiff bases, 1,3,4-oxadiazoles, 1,2,4-triazoles, and derivatives arising from palladium-catalyzed cross-coupling reactions.

Synthetic Strategies and Workflows

The synthetic utility of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is showcased through a series of transformations targeting its distinct functional groups. The carbohydrazide moiety serves as a versatile precursor for the construction of various heterocyclic systems, while the bromo substituent provides a handle for the introduction of diverse aryl and amino functionalities via modern cross-coupling techniques.

Caption: Synthetic pathways from 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.

Part 1: Transformations of the Carbohydrazide Moiety

The carbohydrazide functional group is a rich source for the synthesis of various five-membered heterocycles and Schiff bases, which are known to possess a wide range of biological activities.

Synthesis of Pyrazole-Schiff Base Conjugates

Schiff bases, characterized by the azomethine (-N=CH-) group, are readily synthesized through the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. These compounds have garnered significant interest due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[3][6][7]

-

Dissolution: Dissolve 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq.) in a suitable solvent such as absolute ethanol or methanol.

-

Addition of Aldehyde: To the stirred solution, add the desired aromatic or heteroaromatic aldehyde (1.1 eq.).

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure Schiff base derivative.

| Parameter | Condition |

| Solvent | Absolute Ethanol / Methanol |

| Catalyst | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Filtration |

Expected Characterization Data:

-

¹H NMR: Appearance of a singlet in the range of δ 8.5-10.0 ppm corresponding to the azomethine proton (-N=CH-). The disappearance of the -NH₂ protons of the hydrazide.

-

IR (cm⁻¹): A strong absorption band in the region of 1600-1620 cm⁻¹ characteristic of the C=N stretching vibration.

-

Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the synthesized Schiff base.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are isosteric with esters and amides, leading to improved metabolic stability and pharmacokinetic properties. They are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][4][9]

-

Salt Formation: To a solution of potassium hydroxide (1.2 eq.) in ethanol, add 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq.) and stir for 30 minutes at room temperature.

-

Cyclization: Add carbon disulfide (CS₂) (1.5 eq.) dropwise to the mixture and continue stirring at room temperature for 12-16 hours.

-

Isolation: The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ethanol, and dried.

-

Acidification: The dried salt is then dissolved in water and acidified with dilute hydrochloric acid (HCl) to precipitate the 2-thioxo-1,3,4-oxadiazole derivative.

-

Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Expected Characterization Data:

-

¹H NMR: Presence of a broad singlet corresponding to the -NH proton of the oxadiazole ring.

-

¹³C NMR: A characteristic signal for the C=S carbon in the range of δ 175-185 ppm.

-

IR (cm⁻¹): Appearance of a C=S stretching band around 1250-1300 cm⁻¹.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer activities.[2][10]

-

Thiosemicarbazide Formation: Follow steps 1 and 2 from Protocol 2 to form the potassium dithiocarbazinate salt.

-

Cyclization with Hydrazine: To a suspension of the potassium salt in water, add hydrazine hydrate (2.0 eq.).

-

Reaction: Reflux the mixture for 6-10 hours. The evolution of hydrogen sulfide (H₂S) gas indicates the progress of the reaction.

-

Acidification: After cooling, the reaction mixture is acidified with dilute HCl.

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 4-amino-1,2,4-triazole-3-thione.

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the -NH and -NH₂ protons, which are exchangeable with D₂O.

-

IR (cm⁻¹): Characteristic absorption bands for N-H stretching and C=S stretching.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The bromo substituent at the 4-position of the pyrazole ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of C-C and C-N bonds, respectively.

Caption: Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl compounds. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

-

Reaction Setup: In a Schlenk flask, combine the 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water, Toluene |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction has broad substrate scope and is tolerant of many functional groups.[11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Condition |

| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos |

| Base | NaOtBu, K₃PO₄, LiHMDS |

| Solvent | Toluene, 1,4-Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

Potential Applications of the Synthesized Derivatives

The novel pyrazole derivatives synthesized from 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide are expected to exhibit a range of biological activities, making them promising candidates for further investigation in drug discovery programs.

-

Antimicrobial Activity: Pyrazole-Schiff base conjugates and pyrazole-triazole hybrids have shown significant potential as antibacterial and antifungal agents.[3][6][12]

-

Anticancer Activity: The incorporation of 1,3,4-oxadiazole and 1,2,4-triazole moieties, as well as modifications through Suzuki coupling, can lead to compounds with potent anticancer properties.[1][4][5]

-

Antiviral Activity: Pyrazole and triazole-containing compounds have been investigated for their antiviral efficacy, including activity against coronaviruses.[2][8][13]

Conclusion

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a highly valuable and versatile starting material for the synthesis of a diverse library of novel pyrazole derivatives. The methodologies outlined in this guide provide a robust framework for the generation of compounds with significant potential for therapeutic applications. The strategic combination of transformations at the carbohydrazide moiety and the bromo substituent allows for extensive molecular diversification, paving the way for the discovery of new lead compounds in drug development.

References

-

Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. PubMed. [Link]

-

Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. ResearchGate. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

-

Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed. [Link]

-

In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. MDPI. [Link]

-

Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. [Link]

-

Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Request PDF. [Link]

-

Anticancer pyrazol/thiazole–oxadiazole hybrids for potent anticancer... ResearchGate. [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]

-

Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. ResearchGate. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. nature.com. [Link]

-

Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. [Link]

-

Pyrazole derivatives with antiviral activity. ResearchGate. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Request PDF. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

- 1. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Pyrazole Scaffolds and Multi-Component Reactions in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful application in designing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]

Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis and drug discovery, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple precursors.[5][6] By combining three or more reactants in a single synthetic operation, MCRs allow for the construction of complex molecular architectures in a time- and resource-efficient manner.[5]

This guide focuses on the potential applications of a highly functionalized building block, 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide , in the realm of multi-component reactions. The presence of a reactive carbohydrazide moiety, a bromine atom for further functionalization (e.g., cross-coupling reactions), and a methylated pyrazole core makes this compound a versatile synthon for the construction of novel heterocyclic libraries with significant potential for hit and lead discovery in drug development programs.

Synthesis of the Core Building Block: 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

A reliable supply of the starting material is crucial for any synthetic campaign. While direct synthesis protocols for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide are not extensively reported, a logical synthetic route can be devised from commercially available precursors. The following proposed synthesis is based on established chemical transformations.

Workflow for the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Caption: Proposed synthetic workflow for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

This protocol is adapted from established procedures for the bromination of pyrazole carboxylic acids.[4]

Materials:

-

1-Methyl-1H-pyrazole-3-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Crushed ice

-

Distilled water

Procedure:

-

To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in concentrated sulfuric acid, cooled in an ice bath, add N-bromosuccinimide portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid under vacuum to afford 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

This two-step protocol involves the esterification of the carboxylic acid followed by hydrazinolysis.

Step 1: Esterification

-

Suspend 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid in methanol.

-

Cool the suspension in an ice bath and add thionyl chloride dropwise.

-

Reflux the reaction mixture for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrazinolysis

-

Dissolve the methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.

Application in Multi-Component Reactions: Proposed Protocols

The carbohydrazide functionality in the target molecule is a versatile nucleophile that can participate in a variety of condensation reactions, making it an excellent candidate for several classes of MCRs. The following are proposed protocols for the application of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in the synthesis of novel heterocyclic scaffolds.

Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

The reaction of pyrazole-based hydrazides with 1,3-dicarbonyl compounds or their equivalents is a well-established route to pyrazolo[1,5-a]pyrimidines, a class of compounds with known biological activities, including protein kinase inhibition.[7][8][9]

Caption: Proposed MCR for the synthesis of Pyrazolo[1,5-a]pyrimidines.

Protocol 3: One-Pot Synthesis of a 4-Bromo-1-methyl-pyrazolo[1,5-a]pyrimidine Derivative

Materials:

-

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

-

Acetylacetone (or other 1,3-dicarbonyl compounds)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

To a solution of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in ethanol, add an equimolar amount of acetylacetone.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.